BMI-1026

Catalog No.
S548318
CAS No.
477726-77-5
M.F
C14H12N6O
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMI-1026

CAS Number

477726-77-5

Product Name

BMI-1026

IUPAC Name

2,4-bis(2-aminopyrimidin-4-yl)phenol

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C14H12N6O/c15-13-17-5-3-10(19-13)8-1-2-12(21)9(7-8)11-4-6-18-14(16)20-11/h1-7,21H,(H2,15,17,19)(H2,16,18,20)

InChI Key

WVOLVWGMFQNPHB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMI1026; BMI 1026; BMI-1026

The exact mass of the compound 4-(2-Aminopyrimidin-4-yl)-6-(2-aminopyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is 280.10726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMI-1026 (CAS: 477726-77-5) is a synthetic 2-aminopyrimidine analogue and a highly potent, ATP-competitive inhibitor of cyclin-dependent kinase 1 (Cdk1). For commercial and laboratory procurement, its primary value lies in its exceptional in vitro potency, demonstrating an IC50 of 2.3 nM against Cdk1 . Unlike broad-spectrum kinase inhibitors, BMI-1026 is specifically utilized to drive selective G2-M phase cell cycle arrest and induce mitotic catastrophe in proliferating cell models[1]. Its high purity and predictable dose-response characteristics make it a critical reagent for cell synchronization workflows, apoptosis modeling, and targeted oncology screening programs where precise disruption of the Cdk1/cyclin B1 axis is required without broad transcriptional interference.

Substituting BMI-1026 with legacy pan-Cdk inhibitors (such as flavopiridol) or purine-derived inhibitors (such as roscovitine or olomucine) critically compromises assay specificity and cell cycle control. While flavopiridol and roscovitine are commonly procured for generic Cdk inhibition, they predominantly induce G1 or G1-S phase arrest due to off-target inhibition of Cdk2 and Cdk4 at standard working concentrations [1]. In contrast, BMI-1026 selectively halts cells at the G2-M boundary at low nanomolar concentrations (40–80 nM)[1]. Utilizing a generic substitute in workflows requiring mitotic synchronization or the study of cytokinesis failure will result in premature cell cycle blockade, confounding downstream analytical results and rendering the substitution functionally non-viable for M-phase specific research.

Cdk1 Inhibitory Potency vs. Purine-Derived Alternatives

In comparative biochemical evaluations, BMI-1026 demonstrates vastly superior potency against Cdk1 compared to standard purine-based inhibitors. While olomucine and roscovitine exhibit Cdk1 IC50 values of 7,000 nM and 700 nM respectively, BMI-1026 achieves an IC50 of 2.3 nM [REFS-1, REFS-2].

Evidence DimensionCdk1 IC50
Target Compound DataBMI-1026 (2.3 nM)
Comparator Or BaselineRoscovitine (700 nM) and Olomucine (7,000 nM)
Quantified Difference~300-fold higher potency for BMI-1026 compared to roscovitine.
ConditionsIn vitro kinase assays.

Enables ultra-low nanomolar dosing regimens, which minimizes solvent (DMSO) artifacts and off-target cytotoxicity, ensuring high reproducibility in sensitive cell-based procurement workflows.

Cell Cycle Arrest Specificity vs. Pan-Cdk Inhibitors

BMI-1026 provides a distinct cell cycle arrest profile compared to broad-spectrum alternatives. Treatment of U-2 OS cells with 40-80 nM BMI-1026 selectively enriches the G2-M population, whereas functional doses of flavopiridol and roscovitine predominantly force G1-S arrest [1].

Evidence DimensionPrimary phase of cell cycle arrest
Target Compound DataBMI-1026 (Potent G2-M arrest at 40-80 nM)
Comparator Or BaselineFlavopiridol / Roscovitine (G1-S arrest)
Quantified DifferenceShift from G1-S blockade to selective G2-M boundary arrest.
ConditionsCultured U-2 OS cells analyzed via flow cytometry.

Essential for researchers procuring reagents specifically for mitotic synchronization workflows, avoiding the confounding effects of early-stage (G1/S) cell cycle blockade seen with generic alternatives.

Induction of Precocious Mitotic Exit in Resistant Models

BMI-1026 possesses the unique ability to force mitotic exit even under conditions where the spindle assembly checkpoint is activated. In U-2 OS cells stably expressing GFP-histone H2B, the addition of 80 nM BMI-1026 induced precocious mitotic exit and apoptotic cell death in 95.6% of cells proceeding through M phase, overriding the prometaphase arrest typically maintained by nocodazole [1].

Evidence DimensionMitotic exit induction under checkpoint activation
Target Compound DataBMI-1026 (Forces exit and apoptosis in 95.6% of M-phase cells)
Comparator Or BaselineNocodazole baseline (Maintains prometaphase arrest)
Quantified DifferenceBMI-1026 overrides nocodazole-induced arrest, driving >95% of M-phase cells into mitotic catastrophe.
ConditionsTime-lapse microscopy of U-2 OS cells treated with nocodazole and 80 nM BMI-1026.

Provides a highly specialized pharmacological tool for screening assays designed to overcome mitotic slippage resistance in advanced oncology models.

Proliferation-Specific Cytotoxic Selectivity

BMI-1026 demonstrates a high degree of selectivity for actively dividing cells. In comparative survival assays, BMI-1026 significantly decreased the survival of proliferating primary mouse keratinocytes while sparing differentiated, growth-arrested keratinocytes under identical dosing conditions [1].

Evidence DimensionCell survival rate
Target Compound DataBMI-1026 in proliferating cells (High apoptotic induction)
Comparator Or BaselineBMI-1026 in differentiated cells (Minimal cytotoxicity)
Quantified DifferenceSelective induction of apoptosis exclusively in the proliferating cohort.
ConditionsPrimary mouse keratinocytes induced to differentiate via high calcium concentration.

Validates the compound's procurement for targeted in vitro models where preserving the viability of non-dividing, healthy control cells is a strict assay requirement for reproducibility.

G2/M Phase Synchronization Workflows

Due to its nanomolar potency and specific G2-M arrest profile (unlike the G1 arrest caused by roscovitine), BMI-1026 is the optimal choice for synchronizing cell populations prior to mitosis in standardized cell biology assays [1].

Mitotic Catastrophe and Spindle Checkpoint Assays

Ideal for experimental models investigating forced mitotic exit, particularly in overriding spindle assembly checkpoint arrests in nocodazole-treated cells to study cytokinesis failure and subsequent apoptosis [1].

Synergistic Anticancer Combination Screening

Procured for use in combination with PI3K/Akt inhibitors or standard chemotherapeutics to exploit its ability to downregulate Mcl-1 and c-FLIP, thereby overcoming intratumoral heterogeneity and apoptosis resistance in models such as renal carcinoma [2].

High-Fidelity Kinase Profiling Controls

Serves as a highly reliable positive control for Cdk1/cyclin B1 inhibition in biochemical profiling arrays, leveraging its ~300-fold higher potency compared to legacy purine-based inhibitors to establish accurate baseline inhibition metrics [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

280.10725903 Da

Monoisotopic Mass

280.10725903 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Seo HJ, Park HJ, Choi HS, Hwang SY, Park JS, Seong YS. BMI-1026 treatment can induce SAHF formation by activation of Erk1/2. BMB Rep. 2008 Jul 31;41(7):523-8. PubMed PMID: 18682036.
2: Genazzani AD, Lanzoni C, Ricchieri F, Baraldi E, Casarosa E, Jasonni VM. Metformin administration is more effective when non-obese patients with polycystic ovary syndrome show both hyperandrogenism and hyperinsulinemia. Gynecol Endocrinol. 2007 Mar;23(3):146-52. PubMed PMID: 17454168.
3: Niiya F, Xie X, Lee KS, Inoue H, Miki T. Inhibition of cyclin-dependent kinase 1 induces cytokinesis without chromosome segregation in an ECT2 and MgcRacGAP-dependent manner. J Biol Chem. 2005 Oct 28;280(43):36502-9. Epub 2005 Aug 23. PubMed PMID: 16118207.
4: Collins I, Garrett MD. Targeting the cell division cycle in cancer: CDK and cell cycle checkpoint kinase inhibitors. Curr Opin Pharmacol. 2005 Aug;5(4):366-73. Review. PubMed PMID: 15964238.
5: Seong YS, Min C, Li L, Yang JY, Kim SY, Cao X, Kim K, Yuspa SH, Chung HH, Lee KS. Characterization of a novel cyclin-dependent kinase 1 inhibitor, BMI-1026. Cancer Res. 2003 Nov 1;63(21):7384-91. Erratum in: Cancer Res. 2004 May 15;64(10):3725. PubMed PMID: 14612537.

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